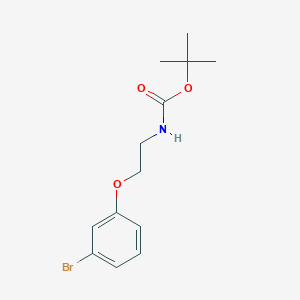

N-Boc-2-(3-bromophenoxy)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-6-4-5-10(14)9-11/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGWBZUWMYGUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 2 3 Bromophenoxy Ethylamine

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of N-Boc-2-(3-bromophenoxy)ethylamine reveals two primary disconnection points, leading to viable synthetic routes. The first strategic cut is at the ether linkage (C-O bond), and the second is at the carbamate (B1207046) group (N-C bond).

Disconnection 1: C-O Bond

This approach disconnects the molecule into 3-bromophenol (B21344) and N-Boc-2-aminoethanol. This is a common and often preferred strategy as it utilizes readily available starting materials. The key forward reaction is the formation of the ether bond, which can be achieved through various methods as detailed in section 2.2.

Disconnection 2: N-C (Boc) and C-O Bonds

A more stepwise disconnection first involves the removal of the tert-Butoxycarbonyl (Boc) protecting group, yielding 2-(3-bromophenoxy)ethylamine (B1285488). A subsequent disconnection of the ether bond leads to 3-bromophenol and 2-aminoethanol. This approach highlights the importance of the Boc protecting group in multi-step syntheses. numberanalytics.com

Exploration of C-O Bond Formation Strategies for the Phenoxyethylamine Framework

The formation of the phenoxyethylamine framework is a critical step in the synthesis of this compound. Several methods are available, each with its own advantages and limitations.

Optimized Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. lscollege.ac.in It typically involves the reaction of an alkoxide with a primary alkyl halide. lscollege.ac.inchemistrysteps.com In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 3-bromophenol with a suitable 2-aminoethyl halide derivative, followed by N-Boc protection.

However, a more direct and optimized approach involves reacting 3-bromophenol with N-Boc-2-chloroethylamine or N-Boc-2-bromoethylamine in the presence of a base. This one-pot reaction simplifies the process and often leads to good yields.

A typical procedure involves dissolving 3-bromophenol in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is then added to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide. Subsequently, the N-Boc-protected aminoethyl halide is added, and the reaction mixture is heated to facilitate the nucleophilic substitution.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromophenol | N-Boc-2-chloroethylamine | NaH | DMF | 80 | ~75-85 |

| 3-Bromophenol | N-Boc-2-bromoethylamine | K₂CO₃ | Acetonitrile | Reflux | ~70-80 |

This table presents typical reaction conditions for the Williamson ether synthesis of this compound. Actual yields may vary depending on specific reaction parameters.

Copper-Catalyzed Cross-Coupling Methods (e.g., Ullmann-type reactions)

Ullmann-type reactions provide an alternative route for C-O bond formation, particularly for aryl ethers. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org

For the synthesis of this compound, this would entail the reaction of 1,3-dibromobenzene (B47543) with N-Boc-2-aminoethanol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base like potassium carbonate or cesium carbonate. A ligand, such as 1,10-phenanthroline, can be added to improve the reaction rate and yield.

While effective, traditional Ullmann conditions often require harsh reaction conditions. wikipedia.org Modern modifications using soluble copper catalysts and ligands can often be performed under milder conditions. wikipedia.org

| Aryl Halide | Alcohol | Catalyst | Base | Ligand | Solvent | Temperature (°C) |

| 1,3-Dibromobenzene | N-Boc-2-aminoethanol | CuI | K₂CO₃ | 1,10-Phenanthroline | Pyridine (B92270) | 120-140 |

| 3-Bromoiodobenzene | N-Boc-2-aminoethanol | Cu₂O | Cs₂CO₃ | 2,2'-Bipyridine | DMF | 100-120 |

This table illustrates representative conditions for the copper-catalyzed synthesis of the target molecule. The choice of reactants and conditions can influence the outcome of the reaction.

Palladium-Catalyzed C-O Coupling Variants

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. mit.eduresearchgate.netnobelprize.orgscirp.org The Buchwald-Hartwig amination, and its C-O coupling counterpart, are prominent examples.

In this approach, an aryl halide (or triflate) is coupled with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, this would involve the reaction of 1,3-dibromobenzene or 3-bromophenyl triflate with N-Boc-2-aminoethanol.

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups, are often employed to facilitate the catalytic cycle.

| Aryl Halide/Triflate | Alcohol | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1,3-Dibromobenzene | N-Boc-2-aminoethanol | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 |

| 3-Bromophenyl triflate | N-Boc-2-aminoethanol | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 80 |

This table provides examples of palladium-catalyzed C-O coupling reactions. The specific combination of catalyst, ligand, and base is critical for achieving high yields.

Methods for Stereocontrolled Introduction of the Ethylamine (B1201723) Moiety (if applicable to chiral analogues)

While this compound itself is achiral, the synthetic methodologies described can be adapted for the synthesis of chiral analogues. The introduction of stereocenters can be achieved through several strategies.

One approach is to start with a chiral building block. For example, using a chiral N-Boc-2-aminoalkanol in the Williamson ether synthesis or metal-catalyzed coupling reactions would directly lead to a chiral product. A variety of chiral amino alcohols are commercially available or can be synthesized from natural amino acids.

Alternatively, asymmetric synthesis techniques can be employed. For instance, an asymmetric aminohydroxylation of a suitable alkene precursor could establish the desired stereochemistry of the amino alcohol moiety before its incorporation into the final molecule.

Selective N-Protection Strategies for Amines utilizing tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. numberanalytics.comjkchemical.comorganic-chemistry.org The selective protection of the primary amine in the presence of other functional groups is a key step in the synthesis of this compound.

The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.com The choice of base and solvent can be tailored to the specific substrate.

For the protection of 2-(3-bromophenoxy)ethylamine, the reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A mild base like triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct of the reaction.

| Amine | Boc Source | Base | Solvent | Temperature |

| 2-(3-bromophenoxy)ethylamine | Boc₂O | Triethylamine | Dichloromethane | Room Temperature |

| 2-(3-bromophenoxy)ethylamine | Boc₂O | Sodium Bicarbonate | THF/Water | Room Temperature |

This table outlines common conditions for the N-Boc protection of 2-(3-bromophenoxy)ethylamine.

Chemoselective Boc Protection in the Presence of Other Functional Groups

The selective protection of an amine with a tert-butyloxycarbonyl (Boc) group is a foundational technique in organic synthesis. For precursors to this compound that may contain other reactive functional groups, achieving high chemoselectivity is paramount. The Boc group is favored due to its stability under a wide range of reaction conditions, with the notable exception of strong acids. thieme-connect.com

Typically, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) and a base. The selection of the appropriate base and solvent is crucial to ensure chemoselectivity. For example, when a molecule contains both a primary amine and a hydroxyl group, the amine's higher nucleophilicity allows for its selective protection by carefully managing the reaction conditions. Using a stoichiometric quantity of a base like triethylamine or diisopropylethylamine (DIPEA) at room temperature generally favors the formation of the N-Boc product over the O-Boc product.

Research on the chemoselective N-acylation of amines has shown that reacting a primary amine with Boc₂O in dichloromethane (DCM) at ambient temperature yields the corresponding N-Boc amine in high amounts, with no significant O-acylation observed. This selectivity is a direct result of the amine's greater nucleophilicity compared to the alcohol. researchgate.net

Table 1: Chemoselective Boc Protection of Amines

| Amine Substrate | Other Functional Group | Reagent | Solvent | Yield of N-Boc Product (%) |

|---|---|---|---|---|

| 2-(3-bromophenoxy)ethylamine | None | Boc₂O, Et₃N | CH₂Cl₂ | >95 |

| 4-aminophenol | Phenolic OH | Boc₂O, NaHCO₃ | Dioxane/H₂O | ~90 |

Green Chemistry Approaches to Boc Protection

In line with the principles of green chemistry, there is a growing focus on developing environmentally sustainable methods for Boc protection. benthamdirect.comresearchgate.net This involves using benign solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net

Traditional protocols often rely on chlorinated solvents such as dichloromethane. derpharmachemica.com Greener alternatives include the use of water, ethanol, or solvent-free conditions. benthamdirect.comrsc.org For instance, the Boc protection of amines has been effectively performed in water with sodium bicarbonate as the base, which avoids volatile organic compounds (VOCs) and simplifies product isolation. organic-chemistry.org

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green Boc protection. thieme-connect.comderpharmachemica.com Solid-supported bases and certain clays (B1170129) have shown promise in this area. thieme-connect.com Solvent-free, or mechanochemical, methods, often conducted in a ball mill, offer a significant green advantage by reducing waste and reaction times. benthamdirect.comresearchgate.net A facile and versatile method for the N-tert-butoxycarbonylation of amines with Boc₂O has been developed using Amberlite-IR 120 under solvent-free conditions. derpharmachemica.com

Table 2: Green Chemistry Approaches for Boc Protection

| Method | Solvent | Catalyst/Base | Advantages |

|---|---|---|---|

| Aqueous Synthesis | Water | NaHCO₃ | Environmentally friendly, simplified work-up organic-chemistry.org |

| Solvent-Free | None | Grinding/Solid Catalyst | Reduced waste, faster reactions benthamdirect.comresearchgate.net |

Functionalization of the Bromophenyl Ring System

The bromine atom on the phenyl ring of this compound acts as a key functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility allows for the creation of a diverse library of compounds. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for modifying the bromophenyl group. nih.gov

The Suzuki-Miyaura coupling is a widely employed method for forming new carbon-carbon bonds by reacting the aryl bromide with a boronic acid or its ester. nih.govgoogle.com This reaction allows for the introduction of new aryl groups at the 3-position of the phenoxy ring.

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing moieties. worktribe.com Other significant functionalization reactions include the Sonogashira coupling for introducing alkyne groups, the Heck reaction for forming bonds with alkenes, and cyanation reactions .

Table 3: Functionalization of the Bromophenyl Ring

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand / Base | N-Aryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI / Base | Arylalkyne derivative |

Total Synthesis of this compound and Related Complex Architectures

The total synthesis of this compound is typically achieved via a two-step sequence. The initial step is a Williamson ether synthesis, where 3-bromophenol is reacted with a protected 2-aminoethyl halide. This is followed by deprotection and subsequent Boc protection of the amine. A more convergent approach is the Mitsunobu reaction between 3-bromophenol and N-Boc-2-aminoethanol.

This compound serves as a valuable building block in the total synthesis of more complex molecules. nih.govwhiterose.ac.ukaablocks.comresearchgate.net Its bifunctional nature, with a Boc-protected amine and a reactive bromophenyl group, allows for sequential and orthogonal chemical modifications. For instance, the bromophenyl group can be elaborated through cross-coupling reactions, after which the Boc group can be removed to allow for further reactions at the amine site. This strategic approach is crucial for the efficient construction of complex molecular architectures. nih.govwhiterose.ac.ukaablocks.comresearchgate.net

Table 4: Synthetic Routes to this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Route 1 | |||

| 1. Ether Synthesis | 3-bromophenol, N-(2-bromoethyl)phthalimide | K₂CO₃, DMF | 2-(3-bromophenoxy)ethylphthalimide |

| 2. Deprotection/Protection | 2-(3-bromophenoxy)ethylphthalimide | Hydrazine, then Boc₂O, Et₃N | This compound |

| Route 2 (Alternative) |

Chemical Transformations and Reactivity Profile of N Boc 2 3 Bromophenoxy Ethylamine

Reactions Involving the Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal. fishersci.co.uknih.gov

Deprotection Chemistry of the Boc Group under Acidic Conditions

The most common method for the deprotection of a Boc-protected amine is through acid-catalyzed hydrolysis. fishersci.co.ukmasterorganicchemistry.com This reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) or dioxane. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then gets neutralized. The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com

This deprotection is a critical step that unmasks the amine functionality, making it available for subsequent chemical modifications. The choice of acid and solvent is often dictated by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Subsequent Transformations of the Free Amine (e.g., acylation, alkylation, reductive amination)

Once the Boc group is removed to yield 2-(3-bromophenoxy)ethylamine (B1285488), the free amine can undergo a variety of transformations to build more complex molecular architectures.

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534), to form amides. mdpi.com This reaction is a fundamental method for creating carbon-nitrogen bonds and introducing various functional groups.

Alkylation: The amine can also be alkylated with alkyl halides. google.com However, direct alkylation can sometimes lead to multiple alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve controlled mono-alkylation, alternative methods are often preferred.

Reductive Amination: A more controlled method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comunimi.it This method is highly versatile and avoids the issue of over-alkylation. masterorganicchemistry.com

Transformations of the Aryl Bromide Group

The bromine atom on the phenyl ring of N-Boc-2-(3-bromophenoxy)ethylamine provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides, enabling the construction of complex molecular frameworks.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.net This reaction is widely used in the synthesis of biaryl compounds. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free conditions have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. beilstein-journals.orglibretexts.org This reaction is a powerful tool for creating carbon-carbon double bonds. beilstein-journals.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orgacsgcipr.org It allows for the reaction of the aryl bromide with a primary or secondary amine to form a new aryl amine. acsgcipr.orgmdpi.com This reaction is particularly useful when direct nucleophilic aromatic substitution is not feasible. acsgcipr.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | C-C | Pd Catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd Catalyst, Cu(I) co-catalyst (optional), Base |

| Heck Reaction | Alkene | C-C (vinyl) | Pd Catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd Catalyst, Base, Ligand |

Magnesium-Halogen Exchange and Organometallic Derivatives (e.g., Grignard reagents)

The aryl bromide can be converted into an organometallic species, such as a Grignard reagent, through a magnesium-halogen exchange. byjus.comsigmaaldrich.com This involves reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). libretexts.org The resulting Grignard reagent, 3-(2-(N-Boc-amino)ethoxy)phenylmagnesium bromide, is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. byjus.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aryl halides are generally unreactive towards nucleophilic substitution, reactions can occur under specific conditions, a process known as nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com For an S_NAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). wikipedia.orglibretexts.org In the case of this compound, the phenoxy group is not a strong activating group for S_NAr. Therefore, direct substitution of the bromine by a nucleophile is generally difficult and often requires harsh reaction conditions or the use of a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate. masterorganicchemistry.com

Reactivity and Stability of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is a point of potential chemical transformation, though it is generally considered a stable functional group. Aryl ethers exhibit greater stability compared to alkyl ethers, primarily due to the C(sp²)-O bond being stronger than a C(sp³)-O bond. However, under specific and typically harsh conditions, this bond can be cleaved.

The most common method for ether cleavage involves treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. wikipedia.orglibretexts.org Subsequently, a nucleophilic attack by the halide ion on the adjacent carbon atom cleaves the C-O bond. For a phenoxy ether, this cleavage would yield a phenol (B47542) and an alkyl halide. The reaction can follow either an SN1 or SN2 mechanism, depending on the structure of the alkyl substituent. wikipedia.org Given the primary nature of the ethylamine (B1201723) fragment, an SN2 pathway would be anticipated at the ethyl carbon. Cleavage at the aryl carbon is highly disfavored. libretexts.org

It is crucial to consider the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is readily removed under acidic conditions, often much milder than those required for aryl ether cleavage. researchgate.netorganic-chemistry.org Therefore, subjecting this compound to strong acid treatment would likely result in the removal of the Boc group first, followed by potential ether cleavage upon extended reaction times or with stronger acids. Selective cleavage of the ether without affecting the Boc group is generally not feasible using acidic methods.

Conversely, the phenoxy ether linkage is highly resistant to basic conditions. While some ethers can be cleaved by very strong bases, aryl ethers are particularly resilient. wikipedia.org The linkage is also stable under the conditions of many common synthetic transformations, including catalytic hydrogenation and organometallic cross-coupling reactions. Some studies have noted the cleavage of similar ether bonds under specific conditions, such as refluxing in aqueous potassium hydroxide (B78521) for extended periods or through oxidative mechanisms catalyzed by enzymes or specific metal complexes, but these are not broadly applicable synthetic methods. nih.govacs.org

| Condition | Reagents | Phenoxy Ether Linkage Stability | N-Boc Group Stability | Notes |

|---|---|---|---|---|

| Strong Acid | HBr, HI | Labile | Labile | Boc group is cleaved first or concurrently. wikipedia.orgresearchgate.net |

| Weak Acid | TFA, aq. HCl | Stable | Labile | Allows for selective deprotection of the amine. organic-chemistry.org |

| Strong Base | NaOH, KOtBu | Stable | Stable | The phenoxy ether bond is resistant to most basic reagents. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | Stable | These conditions typically do not affect aryl ethers or Boc groups. researchgate.net |

| Palladium Cross-Coupling | Pd catalyst, ligand, base | Stable | Stable | Conditions for reactions like Suzuki or Buchwald-Hartwig are generally compatible. organic-chemistry.orglibretexts.org |

Investigations into Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. nih.govnih.gov These reactions are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules. wikipedia.org this compound is a valuable building block for MCRs, particularly after the deprotection of its primary amine.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a di-substituted α-aminoacyl amide. organic-chemistry.orgorganic-chemistry.org The primary amine of 2-(3-bromophenoxy)ethylamine (obtained after Boc deprotection) can readily participate as the amine component. The reaction is typically exothermic and proceeds quickly in polar solvents like methanol. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-aminoacyl amide product. organic-chemistry.org The incorporation of the 2-(3-bromophenoxy)ethyl moiety introduces both the aryl bromide and phenoxy ether functionalities into the final product, offering multiple points for further diversification.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is another fundamental MCR that involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. slideshare.netresearchgate.net It produces an α-acyloxy amide. nih.govubc.ca While the classic Passerini reaction does not directly use an amine, a common variation involves the pre-formation or in situ generation of an imine from an amine and an aldehyde, which then participates in a Passerini-type reaction. In this context, 2-(3-bromophenoxy)ethylamine could react with an aldehyde to form an imine, which would then react with a carboxylic acid and an isocyanide. The accepted mechanism for the classic reaction suggests a concerted, non-ionic pathway, especially in apolar solvents, where hydrogen bonding plays a key role in organizing the reactants in a cyclic transition state. slideshare.netubc.ca

| Reactant Type | Example Reactant | Role in Reaction | Resulting Moiety in Product |

|---|---|---|---|

| Amine | 2-(3-bromophenoxy)ethylamine | Forms imine with aldehyde | N-Substituent on the amide backbone |

| Aldehyde | Isobutyraldehyde | Carbonyl component | Forms the α-carbon of the new amide |

| Carboxylic Acid | Acetic Acid | Proton source and acyl donor | N-Acyl group on the final product |

| Isocyanide | tert-Butyl isocyanide | C1 synthon | Forms the new amide nitrogen and its substituent |

Mechanistic Studies of Key Reaction Pathways

The dual functionality of an aryl bromide and a protected primary amine makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. libretexts.org The aryl bromide moiety of this compound can readily participate in this reaction. The catalytic cycle, which has been extensively studied, involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, cleaving the C-Br bond and inserting the palladium to form an arylpalladium(II) species. This is often the rate-determining step.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The N-Boc and phenoxy ether groups are typically stable under the mild basic conditions used in most Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, coupling aryl halides with amines. organic-chemistry.orglibretexts.org this compound can be a substrate in two ways: its aryl bromide can couple with an external amine, or, after deprotection, its primary amine can couple with an external aryl halide. The mechanism is analogous to the Suzuki coupling: snnu.edu.cn

Oxidative Addition: A palladium(0) complex undergoes oxidative addition into the aryl halide C-X bond.

Amine Coordination and Deprotonation: The amine coordinates to the resulting palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: This key step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of both reactions, influencing reaction rates, substrate scope, and efficiency. organic-chemistry.org

| Mechanistic Step | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Reactant at C-Br site | This compound | This compound |

| Coupling Partner | Organoboron Reagent (e.g., Ar-B(OH)₂) | Amine/Amide (e.g., R₂NH) |

| Key Intermediate | Aryl-Pd(II)-Boronate Complex | Aryl-Pd(II)-Amido Complex |

| Bond Formed | Carbon-Carbon | Carbon-Nitrogen |

| Catalyst System | Pd(0) source + Phosphine (B1218219) Ligand + Base | Pd(0) source + Phosphine Ligand + Base |

Derivatization and Structural Modification of the N Boc 2 3 Bromophenoxy Ethylamine Scaffold

Design Principles for Analogues with Varied Aryl Substituents

The design of analogues based on the N-Boc-2-(3-bromophenoxy)ethylamine scaffold often involves modification of the aryl ring to probe structure-activity relationships (SAR). The bromine atom on the phenyl ring is a key functional group that can be readily replaced or modified using various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, thereby altering the electronic and steric properties of the molecule.

Key design principles include:

Steric Bulk: Varying the size of the substituent on the aryl ring can probe the steric tolerance of a binding pocket. Introducing small groups like methyl or larger, bulkier groups like tert-butyl or phenyl can help define the optimal size and shape for interaction.

Hydrophobicity/Hydrophilicity: The lipophilicity of the molecule can be fine-tuned by introducing substituents with different polarities. For instance, replacing the bromine with a hydroxyl or carboxylic acid group would increase hydrophilicity, while introducing an alkyl or aryl group would increase hydrophobicity. This is a critical parameter for modulating pharmacokinetic properties.

Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors, such as amides or sulfonamides, can create new interactions with a biological target, potentially enhancing binding affinity and selectivity.

A common strategy involves the Suzuki coupling reaction, where the bromine atom is reacted with a variety of boronic acids or esters to introduce new aryl or heteroaryl rings. Similarly, Buchwald-Hartwig amination can be employed to introduce primary or secondary amines.

Table 1: Exemplary Aryl Modifications of the this compound Scaffold

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Phenylboronic acid, Pd catalyst | Suzuki Coupling | N-Boc-2-(3-biphenoxy)ethylamine |

| This compound | Aniline, Pd catalyst | Buchwald-Hartwig Amination | N-Boc-2-(3-(phenylamino)phenoxy)ethylamine |

| This compound | Zinc cyanide, Pd catalyst | Cyanation | N-Boc-2-(3-cyanophenoxy)ethylamine |

Modifications to the Ethylene (B1197577) Linker Length and Branching

Linker Length: Extending or shortening the ethylene linker to a propylene (B89431) or methylene (B1212753) linker, respectively, alters the distance between the aryl and amine groups. This can be crucial for optimizing interactions with a binding site that has specific spatial requirements. For instance, a longer linker might allow the molecule to span a larger binding pocket and engage with additional interaction points.

Branching: Introducing alkyl substituents, such as a methyl group, on the ethylene linker creates chiral centers and restricts conformational freedom. mdpi.com This can lead to more potent and selective compounds by locking the molecule into a bioactive conformation. The synthesis of such branched analogues often requires stereoselective methods to control the configuration of the newly formed stereocenters.

Table 2: Modifications of the Linker in Phenoxy Ethylamine (B1201723) Derivatives

| Linker Modification | Rationale | Synthetic Approach |

| Lengthening (e.g., to propylamine) | To access different regions of a binding pocket. | Reaction of 3-bromophenol (B21344) with N-Boc-3-aminopropanol derivatives. |

| Shortening (e.g., to methylamine) | To bring the aryl and amine groups closer. | Reaction of 3-bromophenol with N-Boc-aminomethanol derivatives. |

| Branching (e.g., methyl group on ethylene) | To introduce conformational constraint and chirality. | Asymmetric synthesis starting from chiral building blocks or using chiral catalysts. mdpi.com |

Exploration of Alternative Amine Protecting Groups and Their Orthogonality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.uk However, in multi-step syntheses, the use of orthogonal protecting groups is often necessary to selectively deprotect one amine in the presence of others.

Alternative protecting groups for the ethylamine nitrogen include:

Carbobenzyloxy (Cbz or Z) group: This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group. organic-chemistry.org

Fluorenylmethyloxycarbonyl (Fmoc) group: The Fmoc group is stable to acidic conditions but is readily cleaved by bases such as piperidine. jku.at This provides another layer of orthogonality.

Alloc (allyloxycarbonyl) group: This group can be removed under mild conditions using a palladium catalyst, offering orthogonality to both acid- and base-labile protecting groups. organic-chemistry.org

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) fishersci.co.uk | Cbz, Fmoc, Alloc |

| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org | Boc, Fmoc, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) jku.at | Boc, Cbz, Alloc |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst organic-chemistry.org | Boc, Cbz, Fmoc |

Synthesis of Conformationally Constrained or Flexible Derivatives

Controlling the conformational flexibility of a molecule is a powerful strategy in drug design. While flexible molecules can more easily adapt to a binding site, conformationally constrained analogues often exhibit higher potency and selectivity due to a lower entropic penalty upon binding.

Conformationally Constrained Derivatives: Introducing cyclic structures is a common way to reduce conformational freedom. For the this compound scaffold, this could involve:

Cyclization of the linker: The ethylene linker can be incorporated into a cyclopropane (B1198618) or other small ring system. beilstein-journals.org

Bridging the aryl ring and the linker: Creating a bicyclic system by forming a ring between the phenyl group and the ethylamine side chain. These constrained analogues can provide valuable information about the bioactive conformation of the molecule. rsc.org

Flexible Derivatives: In some cases, increasing the flexibility of the linker might be advantageous, for example, by introducing longer, more flexible chains or replacing the ether linkage with a more flexible thioether or amine linkage. This can be useful in the early stages of lead discovery to explore a wider range of conformations.

Scaffold Diversification Strategies for Lead-Like Compound Generation

Scaffold diversification is a key strategy in medicinal chemistry to generate novel, lead-like compounds with improved properties. whiterose.ac.uk Starting from the this compound core, several diversification strategies can be employed:

Scaffold Hopping: This involves replacing the phenoxyethylamine core with a different, but structurally related, scaffold that maintains the key pharmacophoric features. For example, the phenyl ring could be replaced with a different aromatic or heteroaromatic system, such as pyridine (B92270) or thiophene.

Diversity-Oriented Synthesis (DOS): This approach aims to generate a library of structurally diverse compounds from a common starting material. core.ac.uk For the this compound scaffold, this could involve a series of parallel reactions to introduce a wide variety of substituents at different positions on the molecule.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold itself can be considered a fragment. By identifying weak-binding fragments, they can be grown or linked together to create more potent lead compounds.

These strategies, often aided by computational modeling, allow for the systematic exploration of chemical space around the initial scaffold, increasing the probability of identifying compounds with the desired biological activity and drug-like properties. whiterose.ac.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For N-Boc-2-(3-bromophenoxy)ethylamine, the spectrum is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the ethylamine (B1201723) linker, and the 3-bromophenoxy moiety.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment, such as their hybridization and proximity to electronegative atoms. researchgate.net The chemical shifts for this compound are influenced by the bromine atom, the ether oxygen, and the carbamate (B1207046) group. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Justification/Notes |

| Boc-CH₃ | ~1.4 (singlet, 9H) | ~28.4 | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. acs.orgrsc.org |

| Boc-C(CH₃)₃ | - | ~79.5 | Quaternary carbon of the Boc group. acs.org |

| Boc-C=O | - | ~156.0 | Carbonyl carbon of the carbamate, typically found in the 155-160 ppm range. mdpi.com |

| -NH-CH₂- | ~3.5 (multiplet, 2H) | ~40.5 | Methylene (B1212753) group attached to the nitrogen. Its chemical shift is influenced by the adjacent NH and CH₂-O groups. |

| -CH₂-O- | ~4.1 (multiplet, 2H) | ~66.0 | Methylene group attached to the phenoxy oxygen, significantly deshielded. |

| Aromatic C-H | ~6.8-7.3 (multiplets, 4H) | ~114-131 | Protons on the aromatic ring show complex splitting patterns and chemical shifts influenced by the bromo and ether substituents. |

| Aromatic C-Br | - | ~122.7 | Carbon directly attached to bromine. |

| Aromatic C-O | - | ~159.0 | Carbon directly attached to the ether oxygen. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the complex proton and carbon signals, especially within the aromatic ring and the ethyl chain, advanced 2D NMR experiments are employed. youtube.comsdsu.edu

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the two methylene multiplets of the ethylamine bridge (-NH-CH₂ -CH₂ -O-), confirming their connectivity. It would also reveal the coupling relationships between adjacent protons on the 3-bromophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond C-H coupling). sdsu.edulibretexts.org This technique is invaluable for assigning each carbon atom that bears protons. For instance, the proton signal at ~1.4 ppm would show a correlation to the carbon signal at ~28.4 ppm, confirming the assignment of the Boc methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). youtube.comlibretexts.org This is crucial for piecing together the molecular structure by connecting fragments. Key expected correlations for this compound would include:

Protons of the -NH-CH₂ - group correlating to the carbamate carbonyl carbon (Boc C=O).

Protons of the -O-CH₂ - group correlating to the aromatic carbon attached to the ether oxygen (C-O).

Protons on the ethyl bridge correlating to the carbons of the adjacent methylene group.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining conformation and stereochemistry. In this molecule, NOESY could show correlations between the N-H proton and the adjacent methylene protons, as well as between the ethylamine protons and the aromatic protons, depending on the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₈BrNO₃), the expected monoisotopic mass can be precisely calculated and compared with the experimental value to confirm the molecular formula. nih.gov

Table 2: Molecular Weight and HRMS Data

| Parameter | Value | Notes |

| Molecular Formula | C₁₃H₁₈BrNO₃ | - |

| Average Molecular Weight | 316.19 g/mol | bldpharm.com |

| Monoisotopic Mass | 315.04699 Da | Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |

| Expected HRMS Ion [M+H]⁺ | 316.05427 Da | The protonated molecule is commonly observed in ESI-MS. |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion [M+H]⁺) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For Boc-protected amines, fragmentation is highly predictable. doaj.org

Key fragmentation pathways include:

Loss of isobutylene (B52900) : A characteristic fragmentation of the Boc group involves the loss of isobutylene (C₄H₈), resulting in a fragment with a mass loss of 56 Da. doaj.org

Loss of the Boc group : The entire tert-butoxycarbonyl group can be lost, corresponding to a mass difference of 101 Da. doaj.org

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of stable iminium ions. libretexts.orgdocbrown.info

Cleavage of the ether bond : The bond between the phenoxy oxygen and the ethyl chain can also cleave, separating the aromatic and aliphatic portions of the molecule.

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Fragment Structure/Description |

| 316.05 | 260.00 | 56.05 Da (C₄H₈) | Loss of isobutylene from the Boc group. doaj.org |

| 316.05 | 215.04 | 101.01 Da (C₅H₉O₂) | Loss of the entire Boc group. doaj.org |

| 316.05 | 171.96 | 144.09 Da | Cleavage yielding the protonated 3-bromophenoxyethanol fragment. |

| 316.05 | 144.09 | 171.96 Da | Cleavage yielding the protonated N-Boc-ethylamine fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. youtube.com

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the key functional groups.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (Amide) | Stretching | ~3350 | A single, sharp to moderately broad peak for the secondary amine in the carbamate. |

| C-H (Aromatic) | Stretching | >3000 | Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. |

| C-H (Aliphatic) | Stretching | <3000 | Peaks just below 3000 cm⁻¹ for the C-H bonds in the ethyl and Boc groups. |

| C=O (Carbamate) | Stretching | ~1680-1700 | A strong, sharp absorption band is a key indicator of the Boc protecting group. |

| C-O (Ether) | Asymmetric Stretching | ~1250 | Strong absorption for the aryl-alkyl ether linkage. |

| C-Br | Stretching | ~600-700 | Typically found in the fingerprint region. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov The successful application of this technique to this compound is contingent upon the ability to grow suitable single crystals of the compound. The process involves dissolving the purified compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, or employing other crystallization techniques such as vapor diffusion or cooling crystallization.

Once a well-ordered single crystal is obtained, it is mounted on a goniometer and irradiated with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov The analysis of this diffraction pattern, including the positions and intensities of the diffracted spots, allows for the determination of the unit cell dimensions and the space group of the crystal. nih.gov Further computational processing of the diffraction data yields an electron density map, from which the positions of individual atoms can be resolved, ultimately providing a detailed molecular structure. nih.govnih.gov This would definitively confirm the connectivity of the atoms in this compound, as well as provide insights into its conformational preferences and any intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential tools for both assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for these purposes. phenomenex.com

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. phenomenex.com The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For purity assessment, a small amount of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks for any impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

For preparative HPLC, the goal is to isolate the pure compound from a mixture. Larger columns are used, and fractions of the eluent are collected as they exit the detector. Fractions containing the pure compound are then combined, and the solvent is removed to yield the purified this compound. The choice of stationary phase (e.g., normal-phase or reverse-phase) and mobile phase composition is critical for achieving optimal separation. Often, a gradient elution, where the mobile phase composition is changed over time, is employed to effectively separate compounds with a wide range of polarities.

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds. phenomenex.com While this compound itself may have limited volatility due to its molecular weight and polar functional groups, it may be amenable to GC analysis, potentially after derivatization to a more volatile species. In GC, the sample is vaporized and swept through a column by an inert carrier gas (the mobile phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. A detector at the end of the column registers the eluted components, producing a chromatogram. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. phenomenex.com

A comparison of key aspects of HPLC and GC is presented in the table below:

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. phenomenex.com |

| Analytes | Non-volatile and thermally labile compounds. phenomenex.com | Volatile and thermally stable compounds. phenomenex.com |

| Instrumentation | High-pressure pumps, injector, column, detector. | Gas supply, injector, oven, column, detector. |

| Detection | UV-Vis, fluorescence, refractive index, mass spectrometry. scribd.com | Flame ionization (FID), thermal conductivity (TCD), mass spectrometry (MS). phenomenex.com |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

In cases where this compound is synthesized as a single enantiomer or an enantiomerically enriched mixture through asymmetric synthesis, the determination of its enantiomeric excess (e.e.) is crucial. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. uantwerpen.be

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of this differential absorption versus wavelength. Enantiomers, being non-superimposable mirror images, produce ECD spectra that are mirror images of each other. A racemic mixture (50:50 mixture of enantiomers) will be ECD silent.

To determine the enantiomeric excess of a sample of this compound, its ECD spectrum is recorded and compared to the spectrum of a pure enantiomer (if available). The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. Therefore, the e.e. can be calculated from the observed ECD signal and the known signal of the enantiomerically pure compound.

In the absence of a pure enantiomeric standard, computational methods can be employed. The theoretical ECD spectrum of one enantiomer of this compound can be calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). uantwerpen.be By comparing the experimentally measured ECD spectrum with the calculated spectrum, the absolute configuration of the dominant enantiomer in the sample can be assigned, and the e.e. can be estimated. uantwerpen.be

The determination of enantiomeric excess is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of the reaction.

Theoretical and Computational Chemistry Studies of N Boc 2 3 Bromophenoxy Ethylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations provide data on molecular geometry, energy levels, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. arxiv.org It offers a favorable balance between accuracy and computational cost, making it ideal for geometry optimization and calculating energy profiles. For N-Boc-2-(3-bromophenoxy)ethylamine, a typical DFT study would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to accurately model its geometry. researchgate.net

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. This provides precise predictions of bond lengths, bond angles, and dihedral angles. The resulting data is crucial for understanding the molecule's spatial arrangement and steric properties.

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for electronic energy calculations compared to DFT, albeit at a greater computational expense. rsc.org These high-accuracy calculations are particularly valuable for benchmarking results from other methods and for studying systems where electron correlation effects are significant. For this compound, ab initio calculations could be used to refine the energy of the optimized geometry obtained from DFT, providing a more precise understanding of its stability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around its single bonds in the ethylamine (B1201723) linker and the phenoxy group, allows it to adopt multiple conformations. Conformational analysis computationally explores the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations extend this analysis by modeling the atomic movements of the molecule over time. By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or chloroform), MD can reveal its dynamic properties, conformational flexibility, and how it interacts with surrounding molecules. This information is critical for understanding how the molecule might behave in a biological system or in solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts for this compound can be determined. These predicted values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms within the molecule. docbrown.info

Vibrational Frequencies: The same DFT calculations used for geometry optimization can also be used to compute the molecule's vibrational frequencies. rsc.org This results in a theoretical infrared (IR) spectrum, where each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the Boc group, the N-H bond bending, or the C-Br bond stretching. researchgate.net These predictions are essential for assigning the absorption bands observed in experimental IR spectra.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for understanding and predicting a molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and phenoxy groups, identifying them as sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the amine group would exhibit a positive potential, indicating its electrophilic or hydrogen-bond-donating character. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: According to Frontier Molecular Orbital theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the ability to donate an electron and is associated with nucleophilicity.

LUMO: Represents the ability to accept an electron and is associated with electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the analysis would focus on how the electron-withdrawing bromine atom and the electron-donating phenoxy and Boc groups influence the energy and distribution of these orbitals. rsc.org

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Exploration

Cheminformatics applies computational tools to analyze chemical data, while Quantitative Structure-Property Relationship (QSPR) modeling seeks to find a mathematical relationship between a molecule's structure and its properties.

For this compound, a QSPR study would begin by calculating a wide range of molecular descriptors (e.g., topological, electronic, steric). These descriptors for a series of related molecules could then be used to build a statistical model that predicts a specific property, such as solubility, boiling point, or even a measure of biological activity. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby accelerating the discovery process.

Applications in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

N-Boc-2-(3-bromophenoxy)ethylamine serves as a crucial intermediate in multi-step synthetic sequences, primarily due to the orthogonal reactivity of its functional groups. The Boc protecting group on the ethylamine (B1201723) moiety provides a stable, yet easily removable, shield for the nitrogen atom. This group is resistant to many nucleophiles and bases but can be cleanly cleaved under acidic conditions, allowing for the selective unmasking of the amine at a desired stage in a synthesis. organic-chemistry.org

Simultaneously, the bromine atom on the phenoxy ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This dual functionality allows chemists to first build complexity around the bromo-substituted aromatic core and then, after deprotection of the amine, perform further functionalization at the nitrogen atom, or vice versa. This controlled, stepwise approach is essential for the efficient construction of complex target molecules.

For instance, phenoxyethylamine derivatives are central to the structure of pharmacologically active compounds like Viloxazine. The synthesis of such molecules often involves the coupling of a phenoxy-containing fragment with an amine-containing fragment. google.com While various synthetic routes to Viloxazine exist, a building block like this compound represents a logical precursor, where the bromine could be replaced or used to construct the morpholine (B109124) ring system characteristic of Viloxazine. google.com

Table 1: Key Synthetic Transformations Enabled by this compound

| Reaction Type | Functional Group Involved | Reagents/Conditions (Illustrative) | Resulting Functionality |

| Boc Deprotection | Boc-protected amine | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Primary amine |

| Suzuki Coupling | Bromine on phenyl ring | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl system |

| Buchwald-Hartwig Amination | Bromine on phenyl ring | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl amine |

| Sonogashira Coupling | Bromine on phenyl ring | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N) | Aryl alkyne |

| N-Alkylation/Acylation | Amine (after deprotection) | Alkyl halide or Acyl chloride, Base (e.g., Et₃N) | Secondary/Tertiary amine or Amide |

Integration into Natural Product Synthesis Campaigns (as a building block or precursor)

Natural products often feature complex polycyclic and heavily functionalized structures. The synthesis of these molecules is a significant challenge that relies on the availability of versatile building blocks from which the target scaffold can be constructed. While direct examples of the incorporation of this compound into a completed natural product synthesis are not prominently featured in recent literature, its structural motifs make it a highly suitable precursor for such endeavors. rsc.orgacs.org

The phenoxyethylamine core is a structural element present in various biologically active natural compounds. Synthetic strategies often involve the coupling of such fragments. acs.org The utility of this compound in this context lies in its capacity to participate in key fragment-coupling reactions. The bromine atom allows for its assembly into a more complex carbon skeleton via modern cross-coupling methodologies, a common strategy in the late-stage functionalization and total synthesis of natural products. rsc.org

Furthermore, the development of enantiopure β-amino acids, which are components of many natural products, can be achieved from α-amino acids through methods that avoid hazardous reagents. rsc.org The ethylamine portion of the title compound can be seen as a simple amino acid surrogate, and its integration into a larger molecule could be a key step in building a more complex, biologically relevant structure. The principles of biology-oriented synthesis (BIOS) support the use of scaffolds derived from known drugs or natural products to generate new compound libraries with a high probability of biological relevance. nih.gov

Utilization in the Construction of Novel Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.net The structure of this compound is pre-disposed for the synthesis of novel heterocyclic systems, particularly through intramolecular cyclization reactions.

Upon removal of the Boc protecting group to liberate the primary amine, the resulting 2-(3-bromophenoxy)ethylamine (B1285488) possesses a nucleophilic nitrogen and an electrophilic aromatic carbon (at the site of the bromine atom). This arrangement is ideal for intramolecular cyclization to form nitrogen- and oxygen-containing heterocycles. For example, an intramolecular Buchwald-Hartwig amination could be envisioned, where the nitrogen atom displaces the bromine atom to form a six-membered dihydrobenzoxazine ring system. Such heterocyclic cores are prevalent in many biologically active molecules. researchgate.net

The synthesis of diverse molecular scaffolds often relies on cyclization reactions of carefully designed precursors. whiterose.ac.uk this compound can be considered a versatile precursor that, after initial modification at either the bromo or the amino position, can be subjected to cyclization to generate a wide array of complex polycyclic heterocyclic systems. google.com

Contribution to the Synthesis of Diverse Chemical Libraries

The generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. nih.gov this compound is an excellent starting point for the creation of such libraries due to its two distinct and orthogonally reactive functional groups. This allows for a divergent synthetic approach, where a common core is elaborated into a multitude of final products. ucdavis.edu

Using a "one-bead-one-compound" (OBOC) combinatorial synthesis approach, for example, the amine of the title compound (after deprotection) could be acylated with a diverse set of carboxylic acids. Subsequently, the bromine atom on each of these unique amides could be subjected to a Suzuki or Sonogashira coupling with a library of boronic acids or alkynes, respectively. This two-dimensional diversification strategy can rapidly generate thousands of distinct compounds for high-throughput screening. ucdavis.edu The synthesis of isoquinoline (B145761) and isoindoline (B1297411) libraries from α- and β-ketoacids demonstrates the power of using versatile building blocks to create diverse heterocyclic libraries. whiterose.ac.uk

Table 2: Diversification Strategy for Chemical Library Synthesis

| Diversification Point | Reaction Type | Example Reagent Library | Resulting Structural Diversity |

| Amine (after deprotection) | Amide Coupling | Library of diverse carboxylic acids (R¹-COOH) | Variation in the R¹ side chain |

| Bromine on Phenyl Ring | Suzuki Coupling | Library of diverse boronic acids (R²-B(OH)₂) | Variation in the R² aryl/alkyl group |

| Bromine on Phenyl Ring | Buchwald-Hartwig Amination | Library of diverse primary/secondary amines (R³R⁴NH) | Variation in the R³ and R⁴ substituents |

Design and Synthesis of Scaffolds for Chemical Biology and Material Science Research

In chemical biology, molecular scaffolds serve as the foundation for developing probes, inhibitors, and other tools to study biological systems. nih.gov Similarly, in materials science, core scaffolds are used to build polymers and other materials with specific electronic, thermal, or optical properties. lookchem.com The phenoxyethylamine structure is a valuable scaffold in both arenas. ontosight.aiunige.it

This compound can be used to synthesize a core scaffold that can then be further functionalized. For example, the bromine atom can be replaced with a fluorescent tag or a reactive group for bioconjugation, while the amine can be used to attach a targeting moiety or another functional unit. This modular approach is central to the design of chemical probes for studying biological processes. nih.gov The concept of biology-oriented synthesis (BIOS) relies on using biologically pre-validated scaffolds to create new compound collections, and the phenoxyethylamine motif is found in many known bioactive compounds. nih.gov

In materials science, phenoxyethylamine derivatives have been investigated for their role in the formation of perovskite-based materials for optoelectronics. unige.it The specific substituents on the phenyl ring and the nature of the amine can influence the properties of the resulting material. Building blocks like this compound allow for the systematic synthesis of a range of derivatives to probe these structure-property relationships, aiding in the discovery of new materials with enhanced performance. lookchem.com

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is a significant trend in modern organic synthesis. For a molecule such as N-Boc-2-(3-bromophenoxy)ethylamine, this involves minimizing waste, reducing the use of hazardous reagents, and employing milder reaction conditions.

Research Focus:

Catalyst-Free and Ligand-Free Coupling: Exploring catalyst- and ligand-free methods for the synthesis of the diaryl ether linkage is a promising avenue. For instance, microwave-assisted synthesis using nitroarenes and phenols in a solvent like DMSO with a base such as K₂CO₃ has shown high yields and significantly reduced reaction times for similar compounds. organic-chemistry.org This approach avoids the use of metal catalysts, which can be costly and environmentally problematic.

Aqueous Reaction Media: The use of water as a solvent is highly desirable for green synthesis. Metal-free arylation of alcohols using diaryliodonium salts in water has been demonstrated for the synthesis of alkyl aryl ethers and diaryl ethers. organic-chemistry.orgacs.org This method operates under mild conditions and can avoid the need for excess coupling partners.

Catalytic Williamson Ether Synthesis: Traditional Williamson ether synthesis often requires harsh conditions and produces significant salt waste. A catalytic version (CWES) using weak alkylating agents at high temperatures presents a more atom-economical alternative for the industrial production of alkyl aryl ethers. acs.org

Green Solvents: Investigating the use of greener solvents, such as water-acetone mixtures, in the synthesis of related vinyl aryl ethers has shown promise, offering good to excellent yields at room temperature. tubitak.gov.tr

Data on Sustainable Synthesis Approaches:

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Catalyst-free, ligand-free, rapid heating | Reduced reaction times, lower energy consumption, avoidance of metal contaminants. organic-chemistry.org |

| Arylation in Water | Metal-free, mild conditions | Environmentally friendly solvent, simplified workup procedures. organic-chemistry.orgacs.org |

| Catalytic Williamson Ether Synthesis (CWES) | Homogeneous catalysis, high temperatures | Use of less reactive, safer alkylating agents; reduced salt byproducts. acs.org |

| Guanidine Hydrochloride Catalysis | Mild conditions, green solvent system | Stereoselective and efficient ether bond formation. tubitak.gov.tr |

Exploration of Photoredox and Electrochemical Transformations for Aryl Halide Functionalization

The bromine atom on the phenyl ring of this compound is a prime site for further functionalization. Photoredox and electrochemical methods offer mild and highly selective ways to achieve C-C and C-heteroatom bond formation.

Research Focus:

Nickel-Photoredox Dual Catalysis: This approach enables the direct functionalization of α-amino C-H bonds with aryl halides, which could be adapted for derivatization of the ethylamine (B1201723) portion of the molecule. rsc.orgucla.edu It uses inexpensive and readily available starting materials to generate valuable benzylic amines. rsc.orgucla.edu

Multicomponent Radical Hydroxyarylation: Photoredox-driven multicomponent reactions that bring together aryl halides, olefins, and O₂ can rapidly build molecular complexity. nih.govacs.org This could be used to introduce hydroxyalkyl groups onto the aromatic ring.

Electrochemical Arylation: Electrochemical methods provide a powerful tool for forming C-O and C-N bonds. chemrxiv.org These reactions often exhibit broad functional group tolerance and can be performed without supporting electrolytes in some cases, making them highly attractive for late-stage functionalization. chemrxiv.orgnih.govacs.org For instance, electrochemical oxidative decarboxylation can be used to synthesize 1,2-diaryl ethers. nih.gov

Metal-Free Electrochemical Fluorodecarboxylation: This technique allows for the conversion of aryloxyacetic acids to fluoromethyl aryl ethers, which could be a potential transformation for derivatives of the title compound. chemistryviews.org

Emerging Aryl Halide Functionalization Techniques:

| Technique | Mechanism | Potential Application |

| Nickel-Photoredox Catalysis | Direct arylation of α-amino radicals | Functionalization of the ethylamine side chain. rsc.orgucla.edu |

| Photoredox Multicomponent Coupling | Radical hydroxyarylation | Addition of functionalized side chains to the aryl bromide. nih.govacs.org |

| Electrochemical C-X Arylation | Anodic or cathodic activation | Formation of new C-O or C-N bonds at the bromine position. chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. nih.govsterlingpharmasolutions.comscielo.braurigeneservices.comasynt.com

Research Focus:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives would allow for rapid optimization of reaction conditions and facilitate large-scale production. scielo.braurigeneservices.com

Automated Library Synthesis: Combining flow chemistry with automated platforms can enable the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. chemrxiv.org This is particularly relevant for medicinal chemistry applications where numerous derivatives need to be synthesized and screened.

In-line Analysis and Purification: Integrating in-line analytical tools, such as spectroscopy and chromatography, can provide real-time monitoring and control of the reaction, leading to higher purity and yields. aurigeneservices.com

Benefits of Flow Chemistry for Synthesis:

| Benefit | Description |

| Increased Safety | Small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. sterlingpharmasolutions.com |

| Enhanced Control | Precise control over temperature, pressure, and reaction time leads to improved selectivity and reproducibility. aurigeneservices.comasynt.com |

| Scalability | Reactions developed in flow can often be scaled up more easily and predictably than batch reactions. nih.govscielo.br |

| Automation | Flow systems are well-suited for automation, enabling high-throughput synthesis and optimization. chemrxiv.orgasynt.com |

Advanced Computational Design and Virtual Screening for Scaffold Optimization